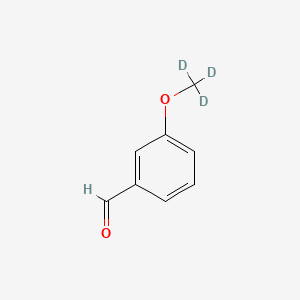

3-Methoxy-d3-Benzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxy-d3-benzaldehyde is a deuterated form of 3-methoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Wissenschaftliche Forschungsanwendungen

3-Methoxy-d3-benzaldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry

Wirkmechanismus

Target of Action

3-Methoxy-d3-benzaldehyde, also known as Vanillin-d3 , is a deuterated compound of Vanillin It’s known that vanillin, the non-deuterated form, interacts with various enzymes and receptors in the body, influencing several biochemical pathways .

Mode of Action

Vanillin is known to interact with enzymes and receptors, causing changes at the molecular level

Biochemical Pathways

It’s known that vanillin affects several biochemical pathways, including those involved in inflammation and pain perception

Pharmacokinetics

Vanillin is known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The presence of deuterium in 3-Methoxy-d3-benzaldehyde could potentially affect these properties, particularly its metabolic stability, due to the kinetic isotope effect.

Result of Action

Based on the effects of vanillin, it’s plausible that 3-methoxy-d3-benzaldehyde may exert anti-inflammatory and analgesic effects

Action Environment

For instance, it’s known to be a stable compound that can be stored long-term under regular experimental conditions

Biochemische Analyse

Biochemical Properties

It is known that the presence of the methoxy group can influence the biochemical reactions of the compound The methoxy group can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds such as benzaldehydes have been shown to disrupt cellular antioxidation, indicating potential effects on cell function

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methoxy-d3-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with deuterated reagents. For instance, the nitration of 3-methoxybenzyl alcohol with deuterated nitric acid, followed by reduction, can yield 3-Methoxy-d3-benzaldehyde .

Industrial Production Methods

Industrial production of 3-Methoxy-d3-benzaldehyde typically involves the use of deuterated solvents and reagents to ensure high isotopic purity. The process often includes steps such as deuterium exchange reactions and purification through distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-d3-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-methoxybenzoic acid.

Reduction: Reduction can yield 3-methoxybenzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Halogenated derivatives of 3-Methoxy-d3-benzaldehyde.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vanillin-d3: Another deuterated benzaldehyde derivative, used in similar applications.

3-Methoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent

Uniqueness

3-Methoxy-d3-benzaldehyde is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for more precise analytical measurements compared to its non-deuterated counterpart .

Eigenschaften

IUPAC Name |

3-(trideuteriomethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.